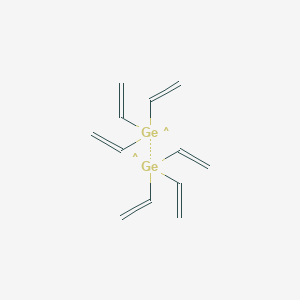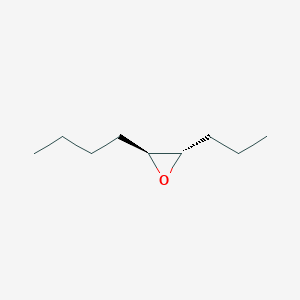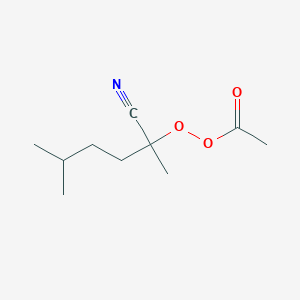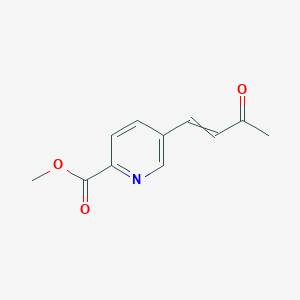
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with a methyl ester and an enone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate typically involves the reaction of methyl 5-formylpyridine-2-carboxylate with an appropriate enone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The enone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The enone group can be reduced to form saturated ketones or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones. Substitution reactions can lead to a variety of substituted pyridine derivatives.
Scientific Research Applications
Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The enone group can participate in Michael addition reactions, forming covalent bonds with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formylpyridine-2-carboxylate: A precursor in the synthesis of Methyl 5-(3-oxobut-1-en-1-yl)pyridine-2-carboxylate.
Methyl 5-(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl)pyridine-2-carboxylate: A related compound with similar structural features.
(S,E)-4-Hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone: Another compound containing an enone group.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring and the presence of both a methyl ester and an enone group. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
55876-94-3 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-(3-oxobut-1-enyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-8(13)3-4-9-5-6-10(12-7-9)11(14)15-2/h3-7H,1-2H3 |
InChI Key |
TVZISFRBSPTPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CC1=CN=C(C=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[2-(4-Aminophenyl)ethyl]amino}ethyl)acetamide](/img/structure/B14624917.png)
![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)
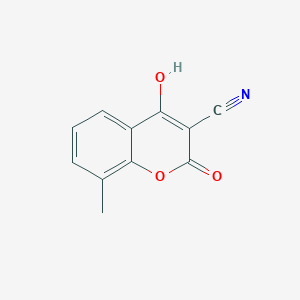
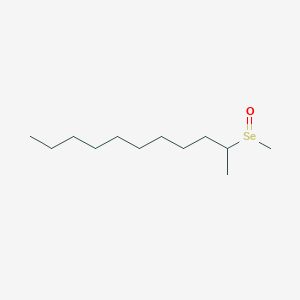
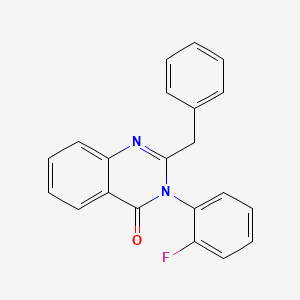
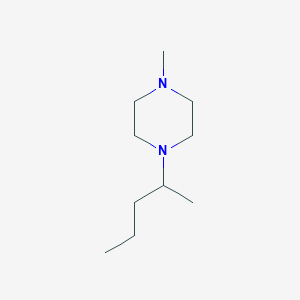
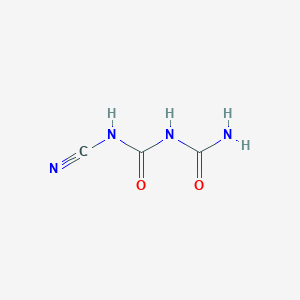
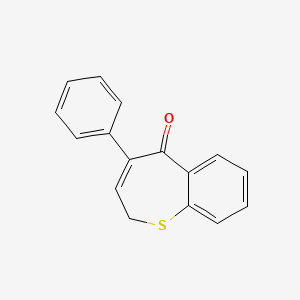
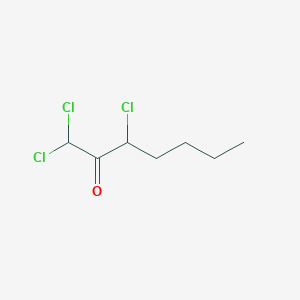
![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)

